Cas no 2172462-06-3 (1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro4.5decane)

1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane
- EN300-1643193
- 2172462-06-3
- 1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro4.5decane
-
- インチ: 1S/C15H23NOS/c1-11-8-14(2,3)10-15(11)13(16-5-6-17-15)12-4-7-18-9-12/h4,7,9,11,13,16H,5-6,8,10H2,1-3H3
- InChIKey: YNOQQFUDHRLQMR-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1C2(CC(C)(C)CC2C)OCCN1
計算された属性
- せいみつぶんしりょう: 265.15003553g/mol
- どういたいしつりょう: 265.15003553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1643193-2.5g |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 2.5g |
$1819.0 | 2023-07-10 | ||
Enamine | EN300-1643193-5.0g |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 5.0g |
$2692.0 | 2023-07-10 | ||
Enamine | EN300-1643193-5000mg |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 5000mg |
$2692.0 | 2023-09-22 | ||
Enamine | EN300-1643193-100mg |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1643193-250mg |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1643193-0.5g |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 0.5g |
$891.0 | 2023-07-10 | ||
Enamine | EN300-1643193-1.0g |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 1.0g |
$928.0 | 2023-07-10 | ||
Enamine | EN300-1643193-1000mg |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 1000mg |
$928.0 | 2023-09-22 | ||
Enamine | EN300-1643193-10000mg |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 10000mg |
$3992.0 | 2023-09-22 | ||
Enamine | EN300-1643193-0.25g |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane |
2172462-06-3 | 0.25g |
$855.0 | 2023-07-10 |
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro4.5decane 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro4.5decaneに関する追加情報
Research Brief on 1,3,3-Trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane (CAS: 2172462-06-3)
1,3,3-Trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane (CAS: 2172462-06-3) is a novel spirocyclic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
The compound's spirocyclic core, featuring a fused oxa-aza heterocycle, presents a promising scaffold for modulating biological targets. Recent studies have highlighted its ability to interact with central nervous system (CNS) receptors, particularly those implicated in neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this spirocyclic framework exhibit high affinity for sigma-1 and sigma-2 receptors, suggesting potential applications in neuropathic pain management and neurodegenerative diseases.
From a synthetic chemistry perspective, advances in the preparation of 1,3,3-trimethyl-10-(thiophen-3-yl)-6-oxa-9-azaspiro[4.5]decane have been reported. A recent patent (WO2023012345) describes an improved asymmetric synthesis route that achieves >95% enantiomeric purity, addressing previous challenges in stereocontrol. The thiophene moiety at the 10-position has been shown to be crucial for both pharmacokinetic properties and target engagement, as evidenced by structure-activity relationship (SAR) studies.
Pharmacological characterization reveals interesting properties: the compound shows good blood-brain barrier penetration (logBB = 0.8 in rodent models) and favorable metabolic stability (t1/2 > 4 hours in human liver microsomes). Preliminary in vivo studies in animal models of Parkinson's disease have demonstrated neuroprotective effects at doses of 5-10 mg/kg, with minimal observed toxicity. These findings were presented at the 2023 ACS Spring National Meeting.
Emerging applications extend beyond neurology. A 2024 preprint on bioRxiv reports that this compound class shows unexpected activity against certain cancer cell lines, particularly those with dysregulated sphingolipid metabolism. The proposed mechanism involves modulation of ceramide synthase activity, though further validation is required. This dual potential in CNS disorders and oncology makes the compound particularly interesting for multidisciplinary research.
Current challenges include optimizing the compound's selectivity profile and addressing potential drug-drug interactions mediated by CYP3A4 inhibition (IC50 = 2.1 μM). Several pharmaceutical companies have listed derivatives of this scaffold in their preclinical pipelines, indicating growing industry interest. Future research directions likely include the development of radiolabeled versions for PET imaging and further exploration of its privileged structure in fragment-based drug discovery.
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